molecular formula C21H20N4OS B7833784 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833784
M. Wt: 376.5 g/mol
InChI Key: YMNYCWRIRMSDQE-UHFFFAOYSA-N
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Description

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes methoxy, methylphenyl, and pyrimidine groups

Properties

IUPAC Name

4-(2-methoxy-5-methylanilino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-13-5-8-15(9-6-13)19-16(12-22)20(25-21(24-19)27-4)23-17-11-14(2)7-10-18(17)26-3/h5-11H,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNYCWRIRMSDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=C(C=CC(=C3)C)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where primary amines are alkylated and nitriles or amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylphenyl groups may play a role in binding to these targets, while the pyrimidine and carbonitrile groups may be involved in the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include those with methoxy, methylphenyl, and pyrimidine groups, such as:

These compounds share structural similarities but may differ in their specific functional groups and overall activity. The uniqueness of 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its combination of functional groups, which can result in distinct chemical and biological properties.

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